2-Bromopentafluoropropene
Overview
Description
2-Bromopentafluoropropene (BTP) is a commercially available chemical that has been utilized as a radical acceptor in various synthetic applications. It is a fluorinated alkene with a bromine substituent, which makes it a versatile intermediate for introducing trifluoromethyl groups into organic molecules .
Synthesis Analysis
The synthesis of secondary trifluoromethylated alkyl bromides using BTP has been reported, where BTP serves as a radical acceptor. This process involves the use of redox-active esters as radical precursors, allowing for the synthesis of a wide range of compounds with good to excellent yields and broad functional group tolerance. The practicality of this method is further demonstrated by its application to the direct modification of biologically active molecules .
Molecular Structure Analysis
While the papers provided do not delve into the detailed molecular structure analysis of BTP, it is known from the context of its use that BTP's structure allows for its participation in radical reactions and serves as a precursor for various synthetic transformations .
Chemical Reactions Analysis
BTP has been employed in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines. This process involves the photoredox activation of the C(sp2)-Br bond in BTP, generating gem-difluoro vinyl radicals that undergo further radical cyclization . Additionally, BTP has been used in the Pd-catalyzed gem-difluoroallylation of organoborons, demonstrating high efficiency and regioselectivity, which is beneficial for drug discovery and development .
Physical and Chemical Properties Analysis
The thermal decomposition of 2-bromopropene, a compound structurally similar to BTP, results in the formation of propyne and allene, along with HBr. This reaction has been studied in shock tube experiments, providing insights into the high-pressure rate expressions and the propyne to allene ratios . The physical and chemical properties of BTP-related compounds, such as bromobis(pentafluorophenyl)thallium(III), have been explored through reactions with main group elements, yielding various pentafluorophenyl derivatives . Furthermore, the copolymerization of a related compound, 2-benzoyloxypentafluoropropene, with vinylidene fluoride has been investigated, revealing the reactivity ratios and Q-e parameters, which are essential for understanding the copolymerization kinetics .
Safety And Hazards
The safety data sheet for 2-Bromopentafluoropropene indicates that it is classified under GHS07 and has a warning signal word . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-1,1,3,3,3-pentafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZURNDHYWQPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381172 | |
Record name | 2-Bromopentafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopentafluoropropene | |
CAS RN |
431-49-2 | |
Record name | 2-Bromo-1,1,3,3,3-pentafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopentafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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